

Nemiralisib Succinate: A Technical Guide for Immunomodulation Research

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Compound of Interest

Compound Name: *Nemiralisib Succinate*

Cat. No.: *B15580044*

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Introduction

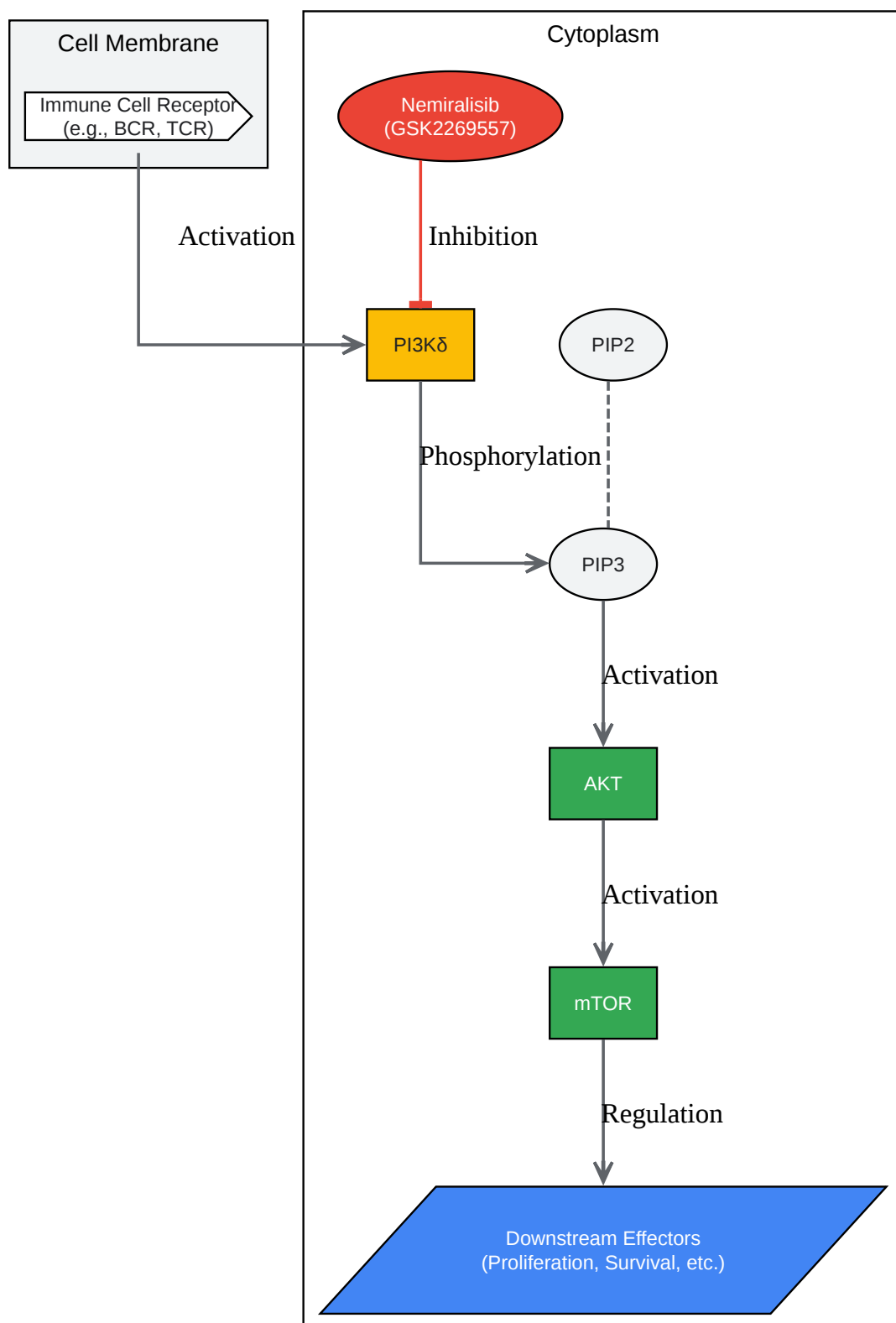
Nemiralisib succinate, also known as GSK2269557, is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3K δ) enzyme.[1][2] Dysregulation of the PI3K signaling pathway is implicated in a multitude of diseases, including cancers and autoimmune conditions.[3] The PI3K δ isoform is predominantly expressed in hematopoietic cells and plays a critical role in the activation, proliferation, and survival of various immune cells, including B cells, T cells, neutrophils, and mast cells.[4][5] This selective expression profile makes PI3K δ an attractive therapeutic target for immunomodulatory drugs, aiming to dampen pathological immune responses while potentially minimizing off-target effects. This technical guide provides an in-depth overview of **Nemiralisib succinate**, summarizing key quantitative data, outlining experimental methodologies, and visualizing its mechanism of action and experimental workflows for researchers in the field of immunomodulation.

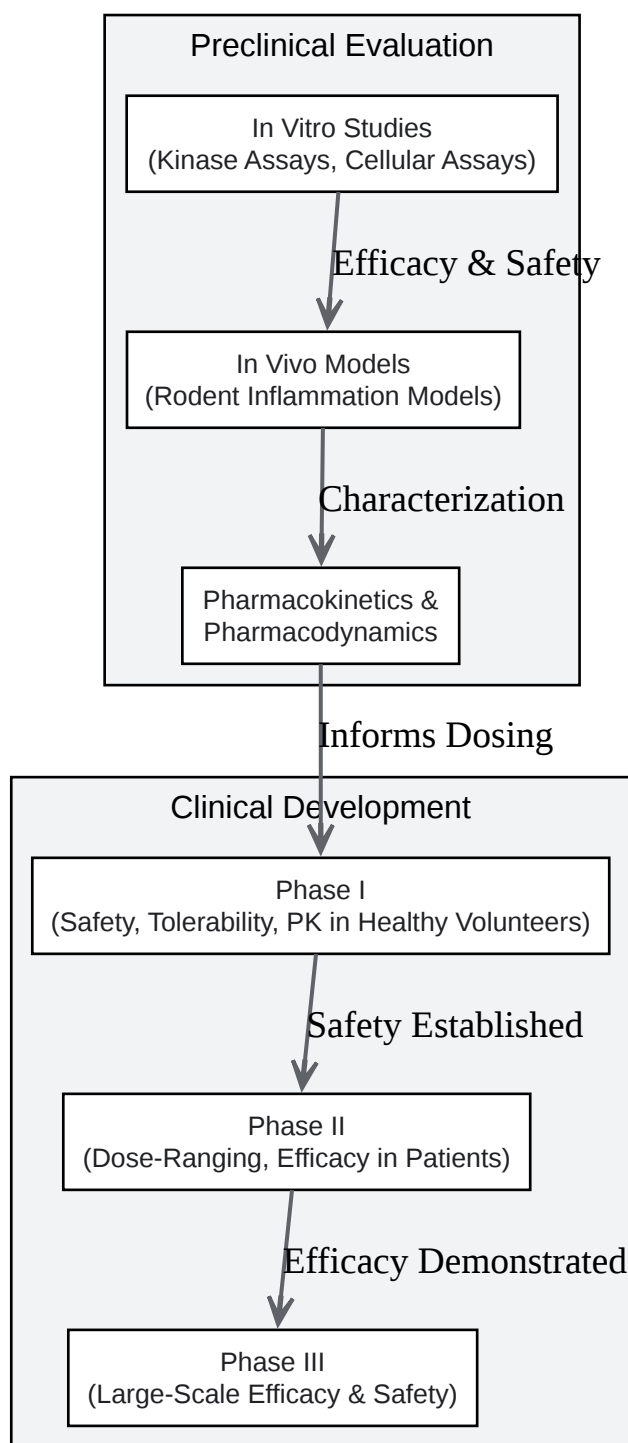
Core Mechanism of Action: PI3K δ Inhibition

Nemiralisib exerts its immunomodulatory effects by selectively inhibiting the PI3K δ isoform, a key component of the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for transducing signals from various cell surface receptors, including B-cell receptors (BCR), T-cell receptors (TCR), cytokine receptors, and chemokine receptors.[3][5]

Upon activation of these receptors, PI3K δ is recruited to the plasma membrane where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3, in turn, recruits and activates downstream effectors such as AKT and phosphoinositide-dependent kinase 1 (PDK1), leading to a cascade of phosphorylation events that ultimately regulate cellular processes like cell growth, proliferation, survival, and migration.

By inhibiting PI3K δ , Nemiralisib blocks the production of PIP3, thereby attenuating downstream signaling and modulating the function of various immune cells.^[6] This targeted inhibition is the basis for its investigation in inflammatory and autoimmune diseases.





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